Difluprednate-d3 Difluprednate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205194
InChI:
SMILES:
Molecular Formula: C₂₇H₃₁D₃F₂O₇
Molecular Weight: 511.57

Difluprednate-d3

CAS No.:

Cat. No.: VC0205194

Molecular Formula: C₂₇H₃₁D₃F₂O₇

Molecular Weight: 511.57

* For research use only. Not for human or veterinary use.

Difluprednate-d3 -

Specification

Molecular Formula C₂₇H₃₁D₃F₂O₇
Molecular Weight 511.57

Introduction

Chemical Structure and Properties

Physicochemical Properties

The physicochemical properties of difluprednate-d3 closely resemble those of difluprednate, with minor differences attributable to the deuterium substitution. The molecular weight of difluprednate-d3 is approximately 3 atomic mass units higher than that of difluprednate due to the replacement of three hydrogen atoms (atomic mass ~1) with three deuterium atoms (atomic mass ~2).

Table 1. Comparison of Key Properties Between Difluprednate and Difluprednate-d3

PropertyDifluprednateDifluprednate-d3
Molecular FormulaC27H34F2O7C27H31D3F2O7
Molecular Weight (g/mol)~508.55~511.57
Pharmacological ClassSynthetic corticosteroidDeuterated synthetic corticosteroid
Primary UseTreatment of ocular inflammationResearch tool, reference standard
Bond EnergyStandard C-H bond energyStronger C-D bond energy
Chemical ReactivityStandardSimilar but potentially slower at deuterated positions

The carbon-deuterium (C-D) bonds in difluprednate-d3 are stronger than the carbon-hydrogen (C-H) bonds in the parent compound. This increased bond strength can affect reaction rates in metabolic processes, potentially leading to altered pharmacokinetic properties.

Synthesis and Development Considerations

PurposeMechanismResearch Value
Metabolic StudiesIsotopic labeling for trackingElucidation of metabolic pathways
Analytical StandardsMass difference from parent compoundEnhanced quantification accuracy
Pharmacokinetic InvestigationModified metabolic rateBetter understanding of drug disposition
Mechanism ResearchSelective deuteration at reactive sitesInsight into reaction mechanisms
Drug Development ModelsAltered pharmacokinetic profilePotential for improved drug design

The strategic placement of deuterium atoms in pharmaceutically active molecules can provide valuable insights into drug metabolism, distribution, and elimination processes, making compounds like difluprednate-d3 valuable tools in pharmaceutical research.

Pharmacology

Mechanism of Action

Difluprednate, the parent compound of difluprednate-d3, functions as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it induces the production of phospholipase A2 inhibitory proteins called lipocortins . These proteins control the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Difluprednate-d3 is expected to demonstrate the same mechanism of action as difluprednate, with the deuterium substitution having minimal impact on receptor binding and subsequent anti-inflammatory activity. The deuteration primarily affects the pharmacokinetic properties rather than the pharmacodynamic profile of the compound.

Pharmacokinetics

The pharmacokinetic profile of difluprednate involves its rapid deacetylation in the aqueous humor to difluoroprednisolone butyrate (DFB), which is the active metabolite . DFB is then metabolized by endogenous tissue esterases to the inert metabolite hydroxyfluoroprednisolone butyrate (HFB), limiting systemic exposure to the active compound .

For difluprednate-d3, the deuterium substitution could potentially affect these metabolic processes, especially if the deuterium atoms are positioned at sites involved in the metabolic transformation. The stronger carbon-deuterium bonds could slow down certain metabolic steps, potentially leading to altered pharmacokinetics.

Table 3. Metabolism of Difluprednate and Potential Differences with Difluprednate-d3

Metabolic StepDifluprednatePotential Difference with Difluprednate-d3
Deacetylation to DFBRapid process in aqueous humorCould be slower if deuteration affects acetyl group
Metabolism of DFB to HFBMediated by tissue esterasesPotentially delayed if deuteration affects ester hydrolysis
Systemic ClearanceLimited by rapid metabolismPossibly further reduced due to slower metabolism
DistributionPrimarily localized to eye tissueCould show different distribution pattern
Elimination78.5% excreted within 24 hours Potentially extended elimination time

Potency and Comparative Efficacy

Difluprednate has demonstrated remarkable potency compared to other corticosteroids used in ophthalmology. Studies have shown that difluoroprednisolone butyrate (DFB), the active metabolite of difluprednate, has a glucocorticoid receptor binding affinity (Ki value) of 6.11 × 10^-11 mol/L, which is 56 times stronger than prednisolone with a Ki value of 3.4 × 10^-9 mol/L .

This enhanced potency allows for less frequent dosing compared to other corticosteroids. For instance, difluprednate dosed four times daily has shown similar efficacy to prednisolone acetate dosed eight times daily in treating anterior uveitis .

Table 4. Comparative Efficacy Data for Difluprednate in Clinical Studies

Study ParameterDifluprednate ResultComparison Treatment ResultReference
Anterior Chamber Cell Grade 0 Achievement by Day 2977% (twice daily), 81% (four times daily)25% (placebo)
Endothelial Cell Loss at Day 30Significantly less cell lossHigher cell loss with prednisolone
Retinal Thickness at Day 157.74 μm less than comparison groupHigher with prednisolone
Dosing Frequency for Equivalent EffectFour times dailyEight times daily (prednisolone acetate)

Difluprednate-d3 would be expected to retain the high potency of difluprednate, with the deuterium substitution potentially modifying its pharmacokinetic profile rather than its receptor binding affinity.

Research Applications of Difluprednate-d3

Analytical Standards and Methodology

Deuterated compounds serve as excellent internal standards in analytical methods because they have nearly identical chemical properties to the non-deuterated analogs but can be distinguished by mass spectrometry. Difluprednate-d3 can function as an internal standard for the quantification of difluprednate in biological samples, enhancing the accuracy and reliability of analytical methods.

The use of isotopically labeled internal standards like difluprednate-d3 compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to more precise and accurate quantification of difluprednate in complex biological matrices.

Metabolic Pathway Investigation

Difluprednate-d3 enables detailed investigation of the metabolic pathways of difluprednate. By strategically placing deuterium atoms at positions suspected to be involved in metabolism, researchers can gain insights into:

  • The specific enzymes involved in metabolic transformations

  • The rate-limiting steps in metabolism

  • The formation of both major and minor metabolites

  • The relative importance of different metabolic routes

Pharmacokinetic Studies

The slight modifications in metabolic behavior caused by deuterium substitution make difluprednate-d3 valuable for comparative pharmacokinetic studies. By administering difluprednate-d3 alongside difluprednate, researchers can directly compare the pharmacokinetic parameters of both compounds in the same biological system, providing insights into:

  • Absorption rates and patterns

  • Distribution in various tissues

  • Metabolism and biotransformation

  • Elimination routes and rates

Table 5. Research Applications of Difluprednate-d3

ApplicationMethodologyResearch Value
Internal Standard for AnalysisLC-MS/MS quantificationImproved analytical accuracy
Metabolic Pathway ElucidationIsotope tracing studiesIdentification of metabolic routes
Comparative PharmacokineticsCo-administration with parent drugDirect comparison of disposition
Enzyme KineticsIn vitro metabolism studiesDetermination of metabolic rates
Tissue DistributionMass spectrometry imagingVisualization of drug localization

Future Research Directions

Innovative Applications

Beyond traditional research applications, difluprednate-d3 could potentially be utilized in several innovative ways:

Table 6. Potential Innovative Applications of Difluprednate-d3

Application AreaDescriptionPotential Benefit
Ocular Pharmacokinetic ModelingDevelopment of computational models to predict drug dispositionBetter prediction of drug behavior in the eye
Personalized MedicineInvestigation of inter-individual variations in metabolismOptimization of dosing for specific patient populations
Advanced Drug DeliveryDesign of controlled-release formulationsReduced dosing frequency and improved patient compliance
Combination Therapy StudiesInvestigation of drug-drug interactionsBetter understanding of polypharmacy effects

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